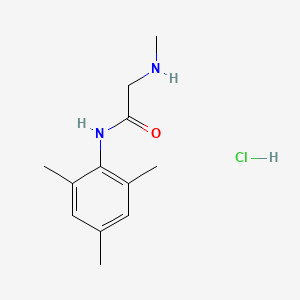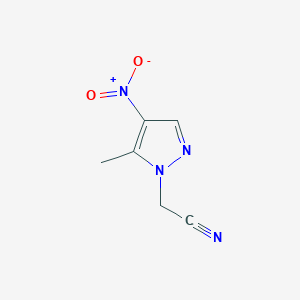
N-mesityl-2-(methylamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-(methylamino)acetamide hydrochloride, also known as MMMA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 274.81 g/mol. In
Scientific Research Applications
Synthesis and Optical Resolution of Neurotoxins :
- The synthesis of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine is described. This involves enantioselective hydrolysis of the acetamide group, mediated by the enzyme Acylase 1, yielding different isomers of BMAA (Hu & Ziffer, 1990).
Reactions with Enamino Diketones :
- Research on the reaction of acetals of lactams like N-methyl-2-pyrrolidone with enamino diketones to produce cyclic dienediamines, which further convert to various hydrochloride compounds under specific conditions, demonstrates the compound's versatility in organic synthesis (Shanazarov et al., 1987).
Anticonvulsant Activities :
- Studies have shown that derivatives of N-benzyl 2-acetamidoacetamides, including ones replacing the 2-acetamido group with different substituents, provide significant protection against seizures in animal models, highlighting the importance of the 2-acetamido substituent in anticonvulsant activity (Choi et al., 1996).
Treatment of Overactive Detrusor :
- A series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, with some compounds showing potential as agents for treating overactive detrusor while having less side effects compared to existing treatments (Take et al., 1992).
Metabolism of Chloroacetamide Herbicides :
- Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential toxicological implications. This research helps in understanding the environmental and health impacts of these widely used agricultural compounds (Coleman et al., 2000).
Formation of Spiro-Meisenheimer Adduct :
- Research into the formation and rearrangement of the spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide hydrochloride sheds light on chemical reaction mechanisms, contributing to the broader understanding of organic chemistry and potential applications (Macháček et al., 1986).
Surgical Anesthetic in Guinea Pigs :
- Research on the use of ketamine hydrochloride, which contains the methylaminoacetamide group, in conjunction with Acepromazine Maleate to produce surgical depth anesthesia in guinea pigs. This demonstrates its application in veterinary medicine and animal research (Shucard et al., 1975).
Functionalized Alpha-Heteroatom-Substituted Amino Acids :
- The synthesis and evaluation of various alpha-heteroatom substituted derivatives of N-benzyl 2-acetamidoacetamides in the context of anticonvulsant activity provide insights into drug development and the importance of molecular modifications in pharmacological properties (Kohn et al., 1991).
properties
IUPAC Name |
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4;/h5-6,13H,7H2,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZJBFLAKYJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)


![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)
![N-cycloheptyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2536783.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
